4-(Cyclohexylmethoxy)-3-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexylmethoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFGWMJMGKMKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclohexylmethoxy 3 Fluoroaniline and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgnumberanalytics.comias.ac.in For 4-(cyclohexylmethoxy)-3-fluoroaniline, several logical disconnections can be proposed, highlighting key bond formations and guiding the selection of synthetic strategies.
Primary Disconnections:
C-N Bond Disconnection: This is one of the most common strategies for aniline (B41778) synthesis. It suggests that the aniline functionality can be introduced late in the synthesis, for example, through the reduction of a nitro group or via a metal-catalyzed cross-coupling reaction. This approach leads to the precursor 4-(cyclohexylmethoxy)-3-fluoro-1-nitrobenzene.
C-O Bond (Ether) Disconnection: This disconnection breaks the cyclohexylmethoxy ether linkage. This suggests a reaction between a 3-fluoro-4-aminophenol derivative and a cyclohexylmethyl halide or sulfonate. This strategy is viable if the required aminophenol is readily accessible.
C-F Bond Disconnection: This approach considers the introduction of the fluorine atom onto the aromatic ring as a key step. This could be achieved through electrophilic fluorination of a suitable aniline or phenol (B47542) precursor.
Established Synthetic Routes for Fluoroaniline (B8554772) Derivatives
A widely used and reliable method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. beilstein-journals.orgwikipedia.org This transformation is a fundamental process in organic synthesis. beilstein-journals.org For the synthesis of this compound, the key intermediate would be 4-(cyclohexylmethoxy)-3-fluoro-1-nitrobenzene.
The reduction of nitroarenes can be achieved using various reagents and conditions, offering flexibility in terms of cost, scale, and functional group tolerance. wikipedia.orgnih.gov
Commonly Employed Reduction Methods:
| Reagent/Catalyst | Conditions | Advantages |
| Catalytic Hydrogenation (e.g., Pd/C, PtO2, Raney Nickel) | H2 gas, various solvents (e.g., MeOH, EtOH) | High yields, clean reaction, scalable wikipedia.orgchemicalbook.com |
| Metal Reductions (e.g., Fe, Sn, Zn in acidic media) | HCl, AcOH | Cost-effective, widely used in industrial processes wikipedia.org |
| Transfer Hydrogenation (e.g., Hydrazine, Ammonium (B1175870) formate) | Pd/C | Avoids the use of high-pressure H2 gas |
| Stoichiometric Reductants (e.g., SnCl2, Na2S2O4) | Various solvents | Useful for selective reductions in the presence of other reducible groups wikipedia.org |
For instance, the reduction of a similar compound, 4-fluoro-1-nitrobenzene, to 4-fluoroaniline (B128567) has been reported with 100% yield using 10% Pd/C and hydrogen in methanol (B129727) at room temperature. chemicalbook.com The reduction of nitroanilines has also been studied using nanocatalysts, highlighting the ongoing development in this area. nih.govresearchgate.net
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org It allows for the coupling of amines with aryl halides or triflates. wikipedia.orglibretexts.org
In the context of synthesizing this compound, this method could be envisioned by coupling an ammonia (B1221849) equivalent with the corresponding aryl halide or triflate, 1-(cyclohexylmethoxy)-2-fluoro-4-halobenzene. The development of specialized ligands has been crucial for the success and versatility of this reaction. wikipedia.org
Key Components of Buchwald-Hartwig Amination:
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | The active catalyst is a Pd(0) species |
| Ligand | Josiphos, XPhos, RuPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle wikipedia.org |
| Base | NaOtBu, K3PO4, Cs2CO3 | Activates the amine and facilitates the reductive elimination step |
| Substrates | Aryl halides (Cl, Br, I), triflates, amines | The coupling partners |
This methodology has been successfully applied to the synthesis of various substituted anilines, including those with fluorine substituents. researchgate.netresearchgate.netsci-hub.ru For example, 4-chloro-3-fluoroaniline (B146274) is a known monomer for synthesizing fluorinated polyanilines via Buchwald-Hartwig amination. ossila.com
The Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming C-N bonds. wikipedia.orgbyjus.com This reaction typically involves the coupling of an aryl halide with an amine, often requiring high temperatures. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org
For the synthesis of the target compound, an Ullmann-type reaction could involve coupling 1-(cyclohexylmethoxy)-2-fluoro-4-halobenzene with an ammonia source. The reaction is particularly effective for electron-deficient aryl halides.
Comparison of Ullmann and Buchwald-Hartwig Reactions:
| Feature | Ullmann-Type Reaction | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) wikipedia.orgbyjus.com | Palladium (Pd) wikipedia.org |
| Typical Conditions | High temperatures, polar solvents wikipedia.org | Milder conditions, broader solvent compatibility |
| Ligands | Diamines, acetylacetonates (B15086760) wikipedia.org | Phosphine-based ligands wikipedia.org |
| Substrate Scope | Traditionally required activated aryl halides wikipedia.org | Very broad scope, including unactivated aryl chlorides |
Recent advancements have expanded the scope of Ullmann-type reactions, making them a valuable tool in organic synthesis. researchgate.netmdpi.comorganic-chemistry.org A patent describes the synthesis of m-fluoroaniline from m-fluorochlorobenzene via a copper(I) oxide-catalyzed amination reaction with ammonia. google.com
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile.
Fluorine itself can act as a directing group for ortho-lithiation. researchgate.net This enhanced reactivity of C-H bonds ortho to fluorine has been extensively studied and utilized in synthesis. nih.govacs.org In a potential route to this compound, one could start with 3-fluoro-1-(cyclohexylmethoxy)benzene. Ortho-lithiation directed by the fluorine atom, followed by reaction with an electrophilic aminating agent, could install the amino group.
Factors Influencing Ortho-Lithiation:
| Factor | Description |
| Directing Group | The ability of a functional group to direct the deprotonation to its ortho position. Fluorine is a potent directing group. researchgate.net |
| Organolithium Base | n-BuLi, s-BuLi, LDA are commonly used. |
| Solvent | Ethereal solvents like THF or diethyl ether are typical. |
| Temperature | Reactions are usually performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. |
This strategy offers a way to introduce functionality at a specific position on the aromatic ring, which can be challenging to achieve through other methods. rsc.orgresearchgate.net
This approach involves the direct introduction of a fluorine atom onto the aromatic ring using an electrophilic fluorinating agent. alfa-chemistry.comwikipedia.org The target molecule could potentially be synthesized by fluorinating 4-(cyclohexylmethoxy)aniline. However, electrophilic aromatic substitution on anilines can be complicated by the reactivity of the amino group and potential issues with regioselectivity.
The development of modern electrophilic fluorinating reagents has made this transformation more practical and safer. alfa-chemistry.comwikipedia.org
Common Electrophilic Fluorinating Agents:
| Reagent | Acronym | Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | An economical, stable, and safe fluorinating agent with high reactivity. alfa-chemistry.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A stable solid with excellent properties, widely used in various fluorination reactions. researchgate.net |
| N-fluoro-o-benzenedisulfonimide | NFOBS | An effective fluorinating reagent. wikipedia.org |
These reagents are designed to deliver an electrophilic fluorine ("F+"). alfa-chemistry.com The reaction mechanism and outcome can be influenced by the substrate's electronic properties and the reaction conditions. acs.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution with Fluoride (B91410) Sources
Nucleophilic aromatic substitution (SNAr) is a foundational method for introducing a fluorine atom onto an aromatic ring. This strategy typically involves the displacement of a suitable leaving group by a nucleophilic fluoride source. For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. core.ac.uk
A common application of this method is fluorodenitration , where a nitro group (–NO2) serves as both the activating group and the leaving group. rsc.org Dinitro-substituted aromatic compounds are particularly effective substrates. For instance, the synthesis of a fluoro-nitroaromatic compound can be achieved by treating a dinitrobenzene derivative with an alkali metal fluoride. beilstein-journals.orgresearchgate.net This process is often performed in the absence of a solvent at high temperatures using a molten alkali metal acid fluoride, such as potassium bifluoride (KHF2). google.com
Key aspects of SNAr for fluorination include:
Leaving Groups: Nitro groups (–NO2) and halogens (–Cl, –Br) are common leaving groups. The nitro group's strong electron-withdrawing nature makes it particularly effective. rsc.org
Fluoride Sources: Anhydrous alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are frequently used. google.com The efficiency of these salts can be enhanced by using phase-transfer catalysts or by employing anhydrous tetraalkylammonium fluoride salts (R4NF), which are highly soluble and nucleophilic in organic solvents. researchgate.netresearchgate.netnih.gov
Reaction Conditions: The reaction often requires high temperatures and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) to facilitate the dissolution of the fluoride salt and promote the reaction rate. google.com
| Starting Material Type | Leaving Group | Fluoride Source | Typical Conditions | Ref. |
| Dinitroarene | –NO2 | KF, CsF | High Temperature, DMSO/Sulfolane | google.com |
| Chloro-nitroarene | –Cl | KF + Phase-Transfer Catalyst | Elevated Temperature | researchgate.net |
| Dinitroarene | –NO2 | Molten KHF2 | High Temperature, Solvent-free | google.com |
| (Hetero)aryl Chloride | –Cl | Anhydrous Me4NF | Room Temperature | researchgate.net |
While direct SNAr is powerful, an alternative classical method for synthesizing aryl fluorides from anilines is the Balz-Schiemann reaction . This process involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride. wikipedia.orgnumberanalytics.comnumberanalytics.com This two-step method has been a reliable route for accessing a wide range of fluoroarenes that might be difficult to synthesize via SNAr. nih.gov Recent advancements have focused on improving yields and conditions, for example, by using HF/pyridine as the fluorinating agent in a continuous flow photochemical setup. acs.org
Advanced and Emerging Synthetic Strategies for Fluoroanilines
To overcome the limitations of classical methods, which often require harsh conditions or pre-functionalized substrates, researchers have developed innovative strategies for the synthesis of substituted fluoroanilines. These advanced approaches offer greater efficiency, selectivity, and functional group tolerance.
Domino Reactions and Cascade Processes for Substituted Fluoroanilines
Domino and cascade reactions offer a highly efficient approach to molecular complexity by combining multiple bond-forming events in a single operation without isolating intermediates. This strategy is particularly valuable for the synthesis of highly substituted fluoroanilines.
A notable example is a metal-free, four-step domino process that constructs functionalized ortho-fluoroanilines from simple, acyclic starting materials. This method simultaneously builds the benzene (B151609) ring while installing both the amine and fluorine functionalities. The atom- and cost-efficient process provides access to a variety of substituted ortho-fluoroanilines in yields up to 80%, effectively bypassing the regioselectivity challenges often encountered in transition-metal-catalyzed fluorination of pre-formed anilines.
This domino strategy has been shown to produce versatile intermediates that can be further elaborated. For instance, the resulting ortho-fluoroanilines have been successfully used to synthesize fluorinated azo dyes and (tetrahydro)quinazoline derivatives, some of which exhibit significant biological activity.
Cascade reactions involving aniline derivatives are also prominent. For example, a Lewis acid-catalyzed condensation-cyclization cascade has been developed for the synthesis of di- and trifluoromethyl-1,2,3,4-tetrahydroquinazolines from substituted anilines. While this method does not produce a fluoroaniline, it showcases the use of anilines in complex, one-pot transformations to build other fluorinated heterocyclic scaffolds.
Photocatalytic and Electrocatalytic Amination Approaches
Photocatalysis and electrocatalysis have emerged as powerful tools for forming C–N bonds under mild conditions, providing novel pathways to anilines and their derivatives.
Photocatalytic amination often leverages visible light to generate highly reactive intermediates. One prominent strategy involves the generation of electrophilic aminium radicals from precursors like N-chloroamines or O-aryl hydroxylamines. These radicals can then engage in direct C–H amination of arenes. For instance, the combination of an organophotoredox catalyst and an aminating reagent can achieve the direct installation of a primary amine group onto an aromatic ring.
Another photocatalytic approach is cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). In this metal-free method, a potent acridinium (B8443388) photoredox catalyst oxidizes an aryl ether substrate to a cation radical, which is highly susceptible to nucleophilic attack by an amine, leading to C–O bond substitution and the formation of an aniline derivative.
Electrocatalytic methods offer an alternative means of activation. The electrochemical reductive fluorination of nitroarenes represents a direct route to fluoroanilines. This process can be performed in a divided electrochemical cell using anhydrous hydrogen fluoride and an alkali metal fluoride. While traditional electrochemical reduction of nitrobenzenes in aqueous hydrofluoric acid is hampered by the corrosive nature of the medium, the use of anhydrous conditions allows for the successful synthesis of fluoroanilines.
Radical-Mediated Transformations in Aniline Synthesis
Radical-mediated reactions provide a powerful platform for the direct functionalization of C–H bonds, offering a streamlined alternative to traditional multi-step aniline syntheses. These methods often rely on the generation of highly reactive nitrogen-centered radicals that can directly attack aromatic rings.
A key intermediate in these transformations is the aminium radical (R2NH•+), an electrophilic species that readily adds to electron-rich aromatic compounds. These radicals can be generated under mild conditions from various precursors:
From N-Chloroamines: In the presence of an acid, N-chloroamines can be activated for reduction. Photochemical methods, using either UV light or a visible-light photoredox catalyst, can induce N–Cl bond homolysis to generate the aminium radical.
From O-Aryl Hydroxylamines: Reductive single-electron transfer (SET) from a photocatalyst to an O-aryl hydroxylamine (B1172632) derivative can trigger fragmentation to produce an aminyl radical, which is then protonated to form the highly electrophilic aminium radical.
Once generated, the aminium radical attacks the unfunctionalized arene, forming a cyclohexadienyl radical cation intermediate. Subsequent oxidation and deprotonation yield the final arylamine product. This approach is notable for its broad applicability and has been successfully applied to the late-stage functionalization of complex molecules, including drugs and natural products. The reactions typically exhibit a preference for addition at the para position of monosubstituted benzenes, influenced by both polar and steric effects.
C-C Amination Strategies
Direct C-H amination is a highly atom- and step-economical strategy for aniline synthesis, as it avoids the need for pre-functionalized starting materials like aryl halides. This approach involves the direct conversion of an aromatic C-H bond into a C-N bond.
Several catalytic systems have been developed to achieve this transformation:
Iron-Catalyzed C-H Amination: An operationally simple method utilizes inexpensive iron(II) sulfate (B86663) as a catalyst to directly synthesize primary anilines. This reaction employs a hydroxylamine-derived aminating reagent and proceeds under mild conditions. A key advantage is its tolerance of a wide range of functional groups, allowing for the late-stage functionalization of complex drug molecules.
Copper-Catalyzed C-H Amination: Directing-group-assisted strategies can provide high regioselectivity. For example, a copper-catalyzed ortho-C-H amination of anilines has been developed using a weakly coordinating oxalamide directing group. With air as the sole oxidant, this protocol demonstrates excellent functional group tolerance and is compatible with various heterocyclic amines.
These C-H amination methods represent a significant advance over traditional aniline syntheses, such as arene nitration followed by reduction, or palladium-catalyzed Buchwald-Hartwig amination, by offering a more direct and sustainable route to valuable aniline building blocks.
Green Chemistry Principles in the Synthesis of Fluoroaniline Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes to fluoroanilines and their analogues, aiming to reduce environmental impact and improve safety and efficiency. Key areas of focus include the use of sustainable catalysts, avoidance of hazardous reagents, and development of energy-efficient processes.
Biocatalysis and Photocatalysis: A significant advancement is the use of enzymes as catalysts. For instance, the biocatalytic reduction of aromatic nitro compounds using immobilized nitroreductases offers a sustainable alternative to traditional catalytic hydrogenation. This chemoenzymatic approach operates at room temperature and pressure in aqueous buffer, eliminating the need for high-pressure hydrogen gas and expensive, toxic precious-metal catalysts (e.g., Pd, Pt). This method shows high chemoselectivity and is compatible with sensitive functional groups like halides.
Similarly, visible-light photocatalysis provides a green route for aniline synthesis. The photoreduction of nitrobenzene (B124822) to aniline can be achieved using phosphor-doped titanium dioxide (TiO2) nanostructures. This process occurs at room temperature and utilizes visible light, presenting an environmentally benign alternative to energy-intensive industrial methods.
Avoidance of Hazardous Reagents: Traditional fluorination methods often rely on hazardous reagents like anhydrous hydrogen fluoride (HF). Modern research in green fluorine chemistry seeks to replace such substances with safer alternatives. Electrochemical fluorination is one such approach that can utilize more sustainable fluorine sources. The development of methods that use benign and recyclable reagents is a central goal.
Atom Economy and Process Efficiency: Advanced synthetic strategies like domino reactions contribute to green chemistry by maximizing atom economy. By constructing complex molecules like ortho-fluoroanilines from simple precursors in a single, multi-step operation, these processes minimize waste and reduce the number of synthetic and purification steps required. Furthermore, the development of catalytic C-H amination reactions avoids the need for pre-functionalized substrates, improving step economy and reducing the generation of stoichiometric byproducts, such as halide salts, that are common in traditional cross-coupling reactions.
Solvent-Free and Aqueous Media Reactions
The use of water as a solvent or conducting reactions in the absence of a solvent represents a significant step towards greener chemical processes. tandfonline.comnih.govmdpi.com These approaches not only reduce the environmental impact associated with volatile organic compounds but can also offer unique reactivity and selectivity.
For instance, the synthesis of β-enaminones from aromatic amines has been successfully demonstrated in solvent-free media using dilute hydrochloric acid as a catalyst. tandfonline.com This method provides advantages such as environmental friendliness, low cost, good yields, and a simple workup procedure. tandfonline.com Similarly, N-alkylation of anilines has been achieved in aqueous media. researchgate.net The development of chemoenzymatic alternatives to synthetic hydrogenation for aniline synthesis, which can be run under atmospheric pressure in aqueous media with high chemoselectivity, further highlights the potential of water-based systems. nih.govacs.org
Table 1: Examples of Solvent-Free and Aqueous Media Reactions in Aniline Synthesis
| Reaction Type | Reactants | Catalyst/Medium | Key Advantage |
|---|---|---|---|
| β-enaminone synthesis | Aromatic amines, 5-substituted-1,3-cyclohexanedione | Dilute HCl, Solvent-free | Environmentally friendly, low cost, good yields tandfonline.com |
| N-alkylation | Anilines, Alkyl halides | Sodium dodecyl sulfate/NaHCO3, Water | Synthesis of N-aryl heterocyclic amines researchgate.net |
| Triarylmethane synthesis | Aldehydes, Anilines | [bsmim][NTf2] (ionic liquid), Solvent-free | Metal- and solvent-free conditions rsc.org |
Microwave-Assisted and Grindstone Chemistry Applications
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.orgorientjchem.org In the synthesis of fluoro-substituted quinoxaline (B1680401) derivatives, for example, a hydrolysis step that took one hour by conventional methods was completed in just five minutes using microwave irradiation. orientjchem.orgorientjchem.org Similarly, a cyclization reaction was reduced from one hour to 90 seconds. orientjchem.org
Grindstone chemistry, a form of mechanochemistry, offers another solvent-free approach to organic synthesis. chowgules.ac.in This technique, which involves grinding reactants together in a mortar and pestle, can lead to faster reaction kinetics and improved selectivity, often without the need for a catalyst. chowgules.ac.in It has been successfully employed in the synthesis of various heterocyclic compounds. chowgules.ac.in
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Step | Conventional Method Time | Microwave-Assisted Time |
|---|---|---|
| Hydrolysis of N-(3-chloro-4-fluoro-2-nitro Phenyl) acetamide | ~1 hour | 5 minutes orientjchem.orgorientjchem.org |
| Cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil | ~1 hour | 90 seconds orientjchem.org |
Catalysis with Earth-Abundant Metals (e.g., Iron Catalysis)
The use of earth-abundant and non-toxic metals like iron as catalysts is a highly desirable goal in sustainable chemistry. nih.gov Iron catalysts have shown promise in a variety of transformations involving anilines. For instance, an iron-catalyzed ortho-trifluoromethylation of anilines has been developed, offering a convenient, oxidant-free protocol. rsc.org Iron porphyrin-catalyzed N-trifluoroethylation of anilines in aqueous solution has also been reported, providing a one-pot method with good substrate scope. nih.govresearchgate.net
The reduction of nitro groups to form anilines is another area where iron catalysis is effective. openstax.org While catalytic hydrogenation over platinum is a common method, it can be incompatible with other reducible functional groups. openstax.org In such cases, iron, zinc, or tin in acidic aqueous solution provide effective alternatives. openstax.org
Atom Economy and Waste Minimization in Fluoroaniline Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A high atom economy indicates that less waste is generated. wikipedia.org
The synthesis of anilines has traditionally involved methods with poor atom economy, such as the reduction of nitroarenes, which generates stoichiometric amounts of byproducts. openstax.orgstudymind.co.ukyoutube.com Modern approaches seek to improve atom economy through catalytic methods and reaction design. nih.gov For example, the direct amination of aryl halides or boronic acids represents a more atom-economical route to anilines compared to nitration-reduction sequences. organic-chemistry.org Biocatalytic processes, such as the use of nitroreductase for the synthesis of anilines from nitroaromatics, offer a sustainable alternative with reduced reliance on precious metals and lower energy requirements. nih.govacs.org
Derivatization and Functionalization Strategies for Aniline Scaffolds
The aniline scaffold provides a versatile platform for further chemical modification, allowing for the introduction of a wide range of functional groups to fine-tune molecular properties.
N-Alkylation and N-Acylation Reactions
N-alkylation of anilines is a fundamental transformation for the synthesis of secondary and tertiary amines. This can be achieved through various methods, including reaction with alkyl halides, often in the presence of a base. google.comgoogle.com The use of phase-transfer catalysts can facilitate these reactions. google.com Reductive amination of aldehydes and ketones also provides a direct route to N-alkylated anilines. openstax.org
N-acylation is another common derivatization of anilines, often used to introduce an amide functional group or as a protecting group strategy. orientjchem.org This reaction is typically carried out using acylating agents such as acetyl chloride or acetic anhydride. researchgate.net Catalyst-free conditions for N-acylation have been developed, offering a simple and efficient method. orientjchem.org The use of aqueous media for N-acylation of amino acids has also been explored, highlighting a move towards more environmentally friendly protocols. nih.gov
Table 3: Common Reagents for N-Alkylation and N-Acylation of Anilines
| Transformation | Reagent Type | Specific Examples |
|---|---|---|
| N-Alkylation | Alkylating Agents | Isopropyl bromide, Isopropyl chloride, Isopropyl iodide google.com |
| N-Alkylation | Carbonyl Compounds (for reductive amination) | Acetone google.com |
| N-Acylation | Acylating Agents | Acetyl chloride, Propionyl chloride, Pivaloyl chloride google.com |
Formation of Schiff Bases from Fluoroanilines
Schiff bases, or imines, are formed through the condensation reaction between a primary amine, such as a fluoroaniline, and a carbonyl compound (an aldehyde or a ketone). growingscience.comresearchgate.netjetir.org This reaction is often carried out by stirring equimolar concentrations of the fluoroaniline and the carbonyl compound in a suitable solvent, sometimes with the addition of a catalytic amount of acid. growingscience.com Schiff bases are valuable intermediates in organic synthesis and have been investigated for a range of applications. growingscience.comresearchgate.net The synthesis of Schiff bases from fluoroanilines has been reported, with the resulting compounds characterized by various spectroscopic techniques. growingscience.comresearchgate.net
Coupling Reactions for Complex Aniline Derivatives
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of synthetic organic chemistry, and several powerful coupling reactions have been developed to construct complex aniline derivatives. These methods often employ palladium catalysts and have revolutionized the synthesis of aromatic amines by offering milder and more versatile alternatives to traditional methods. wikipedia.orgstackexchange.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C–N bonds. wikipedia.org It involves the reaction of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base. rsc.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has been critical to the reaction's success, expanding its scope and improving efficiency. beilstein-journals.org For instance, ligands like X-Phos have shown increased activity and stability. beilstein-journals.org The reaction's utility is so significant that it has been scaled up for the industrial production of pharmaceutical intermediates. stackexchange.com To overcome challenges with using ammonia directly, which can bind tightly to palladium, various "ammonia equivalents" have been developed, such as benzophenone (B1666685) imine or silylamides, which are later hydrolyzed to yield the primary aniline. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: While renowned for forming carbon-carbon bonds, the Suzuki-Miyaura reaction is also instrumental in synthesizing complex biaryl anilines. nih.gov This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov For aniline synthesis, this can involve coupling an aniline-containing boronic acid with an aryl halide or, conversely, an aniline-containing halide with an arylboronic acid. mdpi.com The reaction is valued for its mild conditions, low toxicity of reagents, and broad functional group tolerance. nih.gov Recent advancements have led to the development of micellar Suzuki couplings, which use surfactants like Kolliphor EL to enable the reaction in water at room temperature, eliminating the need for an inert atmosphere and enhancing the sustainability of the process. mdpi.comunimib.it These aqueous methods have proven highly effective for coupling bromoanilines with thienyl boronic acids, achieving high yields in short reaction times. mdpi.com
Sonogashira Coupling: The Sonogashira reaction is a key method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction is vital for synthesizing aniline derivatives that contain an alkyne functional group, which are important precursors for various heterocyclic compounds and materials. rsc.orgorganic-chemistry.org The reaction proceeds under mild conditions and can tolerate a wide range of functional groups. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. nih.govlibretexts.org The resulting ethynyl-aniline derivatives are versatile intermediates; for example, they can undergo subsequent intramolecular reactions to rapidly construct complex molecular scaffolds like 2,3-diarylindoles. rsc.org
| Coupling Reaction | Key Reactants | Catalyst System | Key Advantages | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Palladium / Phosphine Ligand | Direct C-N bond formation, wide scope for amines. | wikipedia.orgstackexchange.com |
| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Palladium Catalyst | Mild conditions, low toxicity, functional group tolerance. | nih.gov |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper(I) Co-catalyst | Forms C(sp²)-C(sp) bonds, useful for alkyne-containing anilines. | wikipedia.orgnih.gov |
Biocatalytic Strategies for Aniline Derivatization
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering processes that operate under mild conditions with high selectivity. nih.govacs.org The use of enzymes for the synthesis and derivatization of anilines aligns with the principles of green chemistry by reducing reliance on precious metals and harsh reagents. nih.govacs.org
Nitroreductases (NRs): One prominent biocatalytic route to anilines involves the reduction of nitroaromatic compounds. nih.gov Nitroreductase enzymes selectively reduce aryl nitro groups to the corresponding anilines. nih.gov This chemoenzymatic approach serves as an alternative to traditional methods like catalytic hydrogenation, which often require high pressures, high temperatures, and expensive metal catalysts. acs.org The enzymatic process can be performed in aqueous media under atmospheric pressure, demonstrating perfect chemoselectivity. acs.org Immobilizing the nitroreductase enzyme allows for its reuse and facilitates the development of continuous flow processes, further enhancing its industrial applicability. nih.govacs.org
Flavin-Dependent Enzymes: Researchers have developed biocatalytic platforms for aniline synthesis based on the oxidative amination of cyclohexanones using flavin-dependent enzymes. researchgate.net Through directed evolution, protein catalysts have been engineered to exhibit activity across a broad array of substrates, enabling the preparation of dozens of different secondary and tertiary anilines. researchgate.net This method involves an imine condensation followed by enzymatic desaturation steps. researchgate.netresearchgate.net Protein engineering has also been employed to improve the kinetic performance of these enzymes and reduce the formation of undesired phenol byproducts. researchgate.net
Peroxidases: Peroxidase enzymes can be used to graft aniline onto other molecules, such as natural polymers like lignin (B12514952). mdpi.com Using a peroxidase catalyst and hydrogen peroxide as an oxidant, aniline can be oxidatively inserted into the lignin structure. mdpi.com This "grafting bioprocess" creates an amino-derivatized polymer with modified properties, such as enhanced conductivity and thermostability. mdpi.com This enzymatic method provides an eco-friendly strategy for lignin derivatization, avoiding the use of conventional metal catalysts and organic solvents. mdpi.com
| Enzyme Class | Transformation | Substrate(s) | Key Advantages | Reference |
|---|---|---|---|---|
| Nitroreductases (NRs) | Nitro Group Reduction | Nitroaromatics | Mild conditions, high chemoselectivity, sustainable. | nih.govacs.org |
| Flavin-Dependent Enzymes | Oxidative Amination | Cyclohexanones, Amines | Broad substrate scope, avoids pre-functionalized aromatics. | researchgate.net |
| Peroxidases | Oxidative Grafting | Lignin, Aniline | Eco-friendly polymer modification, metal-free. | mdpi.com |
Functionality-Oriented Derivatization for Material Applications
Aniline and its derivatives are fundamental building blocks for a wide range of functional materials, particularly in the fields of polymers and electronics. researcher.liferesearchgate.net By strategically modifying the aniline structure, chemists can tune the resulting material's properties for specific applications. rsc.org
Conducting Polymers: The most well-known application of aniline derivatives in materials science is in the synthesis of polyaniline (PANI) and its derivatives. rsc.orgrsc.org Polyaniline is an intrinsically conducting polymer with applications in sensors, electronic devices, and corrosion protection. rsc.org The properties of PANI can be significantly altered by the substituents on the aniline monomer. researchgate.netrsc.org Chemical oxidative polymerization is a common method to synthesize these polymers, where aniline monomers are polymerized using an oxidant like ammonium persulfate in an acidic solution. rsc.org The resulting polymers' morphology, solubility, and electrical properties are directly influenced by the structure of the aniline precursor. researchgate.netrsc.org For instance, introducing alkyl groups can improve solubility in common organic solvents, making the polymer more processable for film fabrication. rsc.org
Sensors: Thin films made from polyaniline derivatives have shown high sensitivity to various analytes, including moisture and ammonia, making them promising materials for chemical sensors. researcher.lifersc.org The sensing mechanism often relies on changes in the electrical conductivity or optical properties of the polymer upon exposure to the target analyte. The specific functional groups on the aniline ring can be tailored to enhance sensitivity and selectivity for a particular substance. rsc.org
Fluorescent Materials: Aniline derivatives are also used in the development of fluorescent materials for sensing applications. For example, derivatizing a photochemically stable fluorophore with groups that can interact with aniline can lead to sensors for aniline vapor. acs.org One strategy involves creating low-molecular-mass gelators (LMMGs) that form networked fibrillar structures. acs.org When a fluorescent film is made from such a gel, its fluorescence can be quenched or enhanced in the presence of aniline vapor, providing a rapid and reversible sensing mechanism. acs.org
| Application Area | Material Type | Derivatization Strategy | Resulting Property/Function | Reference |
|---|---|---|---|---|
| Electronics | Conducting Polymers (Polyaniline) | Polymerization of substituted anilines. | Tunable electrical conductivity, improved processability. | rsc.orgrsc.org |
| Chemical Sensing | Polymer Films | Incorporating specific functional groups into the polymer backbone. | High sensitivity and selectivity to analytes like ammonia. | researcher.lifersc.org |
| Optical Sensing | Fluorescent Films / Gels | Creating fluorophores that interact with aniline. | Rapid and reversible detection of aniline vapor. | acs.org |
Computational Chemistry and Theoretical Modeling of Fluoroaniline Systems
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), have become standard tools for investigating the structural and electronic characteristics of aniline (B41778) derivatives. chemrxiv.org DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for the detailed analysis of molecules like 4-(Cyclohexylmethoxy)-3-fluoroaniline.
Molecular Geometry Optimization
Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For derivatives of aniline, the presence of substituent atoms can alter the charge distribution within the molecule, thereby influencing its structural and electronic characteristics. chemrxiv.org
In the case of this compound, the geometry of the heavy atom backbone is influenced by the electron-withdrawing fluorine atom and the bulky, electron-donating cyclohexylmethoxy group. umanitoba.ca Quantum chemical calculations, such as those at the B3LYP/aug-cc-pVTZ level of theory, can accurately predict the equilibrium geometry (re). umanitoba.ca The substitution pattern on the aniline ring affects bond lengths and angles. For instance, in related fluoroaniline (B8554772) compounds, the C-N bond may be twisted, and this structural feature can be indicative of weak non-covalent interactions between adjacent groups. umanitoba.ca
Table 1: Representative Optimized Geometric Parameters for a Fluoroaniline System
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N | 1.40 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Length | C-O | 1.37 Å |
| Bond Angle | C-C-N | 120.5° |
| Bond Angle | C-C-F | 119.8° |
| Dihedral Angle | H-N-C-C | 15.0° |
Vibrational Spectra Analysis (FTIR, Raman, SERS)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful analytical technique for identifying the functional groups and structural features of a molecule. americanpharmaceuticalreview.com Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding normal modes. materialsciencejournal.org
For this compound, the vibrational spectrum would exhibit characteristic bands for the various functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3400-3500 cm⁻¹. The C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹. The C-O stretching of the ether linkage would likely be observed around 1250 cm⁻¹. Additionally, the spectrum would feature bands corresponding to the C-H stretching and bending modes of the aromatic ring and the cyclohexyl group, as well as C-C stretching vibrations within the benzene (B151609) ring. materialsciencejournal.orgbohrium.com In some aniline derivatives, phenomena such as Fermi resonance, which is an interaction between vibrational modes, can be observed. bohrium.com
Table 2: Representative Vibrational Frequencies for a Fluoroaniline System
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) asym | 3505 | Asymmetric N-H stretch |
| ν(N-H) sym | 3410 | Symmetric N-H stretch |
| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2850-2960 | Cyclohexyl C-H stretch |
| ν(C=C) | 1620 | Aromatic C=C stretch |
| δ(N-H) | 1600 | N-H scissoring |
| ν(C-F) | 1280 | C-F stretch |
| ν(C-O) | 1245 | Asymmetric C-O-C stretch |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier molecular orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of molecules. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netthaiscience.info
Table 3: Representative Frontier Molecular Orbital Energies for a Fluoroaniline System
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.50 |
| LUMO | -0.80 |
| Energy Gap (ΔE) | 4.70 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. wolfram.com
Typically, red and yellow colors indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs of electrons. chemrxiv.orgresearchgate.net The hydrogen atoms of the amino group and potentially the region around the fluorine atom would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction. chemrxiv.org
Mulliken Population Analysis and Charge Distribution
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital wave function. wikipedia.org This analysis provides insights into the distribution of electrons among the atoms in a molecule, which is crucial for understanding its chemical behavior. chemrxiv.org
The presence of substituent atoms in an aniline derivative leads to a redistribution of electron density. chemrxiv.orgresearchgate.net In this compound, the electronegative fluorine, nitrogen, and oxygen atoms are expected to carry negative Mulliken charges, while the carbon and hydrogen atoms would have positive charges. The specific values of these charges are dependent on the basis set used in the calculation. wikipedia.org It is important to note that while widely used, Mulliken charges can be sensitive to the choice of basis set. wikipedia.org
Table 4: Representative Mulliken Atomic Charges for a Fluoroaniline System
| Atom | Charge (a.u.) |
|---|---|
| N (amino) | -0.85 |
| F | -0.35 |
| O (ether) | -0.60 |
| C (attached to N) | 0.20 |
| C (attached to F) | 0.30 |
| C (attached to O) | 0.45 |
First Order Hyperpolarizability and Nonlinear Optical Properties
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Aniline and its derivatives are often investigated for their NLO properties due to the potential for intramolecular charge transfer (ICT) between electron-donating and electron-withdrawing groups. bohrium.comresearchgate.net
The presence of the electron-donating amino and cyclohexylmethoxy groups and the electron-withdrawing fluorine atom in this compound creates a "push-pull" electronic system that can enhance its NLO properties. researchgate.net Computational studies can predict the components of the hyperpolarizability tensor and the total hyperpolarizability value. A large hyperpolarizability value suggests that the molecule could be a promising candidate for NLO applications. researchgate.net
Table 5: Representative First-Order Hyperpolarizability Values for a Fluoroaniline System
| Component | Value (esu) |
|---|---|
| β_x | 1.5 x 10⁻³⁰ |
| β_y | -0.8 x 10⁻³⁰ |
| β_z | 0.5 x 10⁻³⁰ |
| β_total | 2.0 x 10⁻³⁰ |
Thermochemical Property Calculations (e.g., Enthalpies of Formation)
The determination of thermochemical properties, such as the standard molar enthalpy of formation (ΔfH°m), is fundamental to understanding the energetic stability of molecular systems. For fluoroaniline isomers, these values have been established through a combination of experimental techniques and computational calculations. nih.gov
Experimental values for the standard molar enthalpies of formation in the gaseous phase are derived from measurements of the standard molar energies of combustion using rotating bomb combustion calorimetry and the enthalpies of vaporization or sublimation via Calvet high-temperature vacuum sublimation experiments. nih.gov
Computational chemistry provides a powerful alternative for estimating these properties. High-level ab initio calculations and density functional theory (DFT) methods are employed to predict the enthalpies of formation for fluoroaniline compounds. nih.govresearchgate.net A notable study utilized the G3MP2B3 composite method and BP86/6-31+G(d) computations to calculate these values for a range of fluoroanilines. nih.gov The results from these computational approaches have shown close agreement with experimental data, typically exhibiting a mean deviation of approximately 3 kJ·mol⁻¹. nih.gov This strong correlation validates the accuracy of the computational models for predicting the thermochemical properties of this class of compounds. For instance, the largest observed difference between experimental and G3MP2B3 calculated values was for pentafluoroaniline, at -7.0 kJ·mol⁻¹. nih.gov
| Compound | Experimental ΔfH°m (g) (kJ·mol⁻¹) | G3MP2B3 Calculated ΔfH°m (g) (kJ·mol⁻¹) |
| 2-Fluoroaniline | -63.5 ± 2.1 | -65.9 |
| 3-Fluoroaniline | -80.9 ± 1.9 | -81.0 |
| 4-Fluoroaniline (B128567) | -82.6 ± 2.0 | -82.2 |
| Pentafluoroaniline | -708.8 ± 4.4 | -701.8 |
This table presents a selection of experimental and calculated gaseous phase standard molar enthalpies of formation for various fluoroaniline isomers, demonstrating the close agreement between methods. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties. These models are instrumental in predicting the characteristics of novel compounds, thereby streamlining the drug discovery and development process.
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical physicochemical parameter that influences a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.commdpi.com For aniline derivatives, QSAR models have been specifically developed to predict their lipophilicity. nih.govresearchgate.net
In one such study, a dataset of 81 aniline derivatives was used to construct robust QSAR models. nih.govresearchgate.net The process began with quantum mechanical calculations at the density functional theory (DFT) level to obtain the optimized geometries of the molecules. From these optimized structures, a comprehensive set of molecular descriptors was computed. A genetic algorithm (GA) was then employed to select the most relevant descriptors that have the highest correlation with the lipophilicity of the compounds. nih.govresearchgate.net The selected descriptors included the Barysz matrix (SEigZ), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), van der Waals volume (vWV), and lethal concentration (LC50/molkg⁻¹). nih.gov The resulting models demonstrated a high correlation between the experimental and predicted logP values, indicating their strong predictive capability. nih.govresearchgate.net
To build the predictive models for lipophilicity, various statistical and machine learning methods are utilized. nih.gov For the aforementioned study on 81 aniline derivatives, three primary regression methods were employed: Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Square Regression (PLSR). nih.govresearchgate.net
Multiple Linear Regression (MLR): This method establishes a linear relationship between a dependent variable (logP) and multiple independent variables (the selected molecular descriptors).
Principal Component Regression (PCR): PCR is a regression analysis technique based on principal component analysis (PCA). It is particularly useful when the independent variables are highly correlated, reducing the dimensionality of the data before performing the regression.
Partial Least Square Regression (PLSR): PLSR is related to PCR but models the relationship between the independent and dependent variables by finding a latent variable space that maximizes the covariance between them.
All three methods yielded models with high correlation coefficients and low prediction errors, confirming their good predictability. nih.govresearchgate.net While all models performed well, the MLR procedure was found to be slightly superior to the PCR and PLSR methods in this specific study. nih.govresearchgate.net The successful application of these methods highlights their utility in developing reliable QSAR models for predicting the physicochemical properties of aniline derivatives. nih.govresearchgate.net
| Method | R² (Coefficient of Determination) | Q² (Cross-validated R²) |
| MLR | 0.951 | 0.938 |
| PCR | 0.949 | 0.936 |
| PLSR | 0.949 | 0.936 |
Statistical validation parameters for the QSAR models developed for lipophilicity prediction of aniline derivatives, indicating high predictive power for all three regression methods. nih.gov
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Fluoroaniline derivatives have been investigated as potential inhibitors of protein kinases, which are key targets in cancer therapy. nih.govtandfonline.com The B-raf protein, a serine/threonine-protein kinase, is frequently mutated in human cancers and is a significant therapeutic target. nih.gov Molecular docking studies have been performed to analyze the interaction of novel fluoroaniline derivatives with the B-raf protein. nih.govtandfonline.com
In these studies, the crystal structure of the mutated B-raf protein (e.g., PDB ID: 4MNF) is obtained from the Protein Data Bank. tandfonline.comoiirj.org The protein structure is prepared for docking by removing water molecules and heteroatoms, followed by energy minimization. The synthesized fluoroaniline derivatives (ligands) are then docked into the active site of the B-raf protein. tandfonline.com The analysis of the resulting ligand-protein complexes reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. This information is vital for understanding the structural basis of inhibition and for designing more potent inhibitors. nih.gov
A key outcome of molecular docking studies is the prediction of the binding affinity between the ligand and the protein, often expressed as a binding energy or a docking score. tandfonline.com These scores provide a quantitative estimate of the strength of the interaction. For fluoroaniline derivatives docked against the B-raf protein, these binding affinities were calculated and compared to those of a known standard drug, such as PLX4032 (Vemurafenib). nih.govtandfonline.com
The results of such studies have shown that certain fluoroaniline derivatives exhibit better binding affinities and higher energy scores than the standard drug, indicating a potentially stronger interaction with the B-raf protein. nih.govtandfonline.com For example, one study found that a synthesized derivative, EOCF, had a binding energy of 141.351 kcal/mol, which was higher than the standard drug PLX4032's score of 131.241 kcal/mol. tandfonline.com This suggests that the derivative has a greater affinity for the B-raf protein. tandfonline.com Conformational analysis, an intrinsic part of the docking process, reveals the optimal three-dimensional arrangement of the ligand within the protein's binding pocket that allows for these favorable interactions. nih.gov These predictions are crucial for identifying promising lead molecules for further development in cancer therapy. nih.govresearchgate.net
| Compound | Target Protein | Docking Score (kcal/mol) |
| EOCF (Fluoroaniline Derivative) | B-raf | 141.351 |
| PLX4032 (Standard Drug) | B-raf | 131.241 |
Comparison of binding affinities from a molecular docking study, showing a fluoroaniline derivative with a more favorable predicted binding energy to the B-raf protein than the standard inhibitor. tandfonline.com
Advanced Analytical Characterization Techniques in Fluoroaniline Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are paramount in providing detailed information about the molecular framework, functional groups, and electronic environment of a compound. For 4-(Cyclohexylmethoxy)-3-fluoroaniline, a combination of NMR, IR, UV-Vis, and Raman spectroscopy offers a complete picture of its structural features.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the cyclohexyl ring, and the methylene (B1212753) protons of the methoxy (B1213986) bridge. The aromatic region would likely display a complex splitting pattern due to the presence of three non-equivalent protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group, the electron-donating alkoxy group, and the electron-withdrawing fluorine atom. The cyclohexyl protons would appear as a series of broad multiplets in the upfield region, characteristic of saturated carbocyclic systems. The methylene protons of the -O-CH₂- group are expected to appear as a doublet, coupled to the adjacent methine proton of the cyclohexyl ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the six aromatic carbons, the seven carbons of the cyclohexylmethoxy group. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. nih.govscirp.orgscispace.comresearchgate.net For this compound, a single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom and will be influenced by the neighboring amino and alkoxy groups.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic-H | 6.6 - 7.0 | m | 3H | | -O-CH₂- | 3.8 - 4.0 | d | 2H | | Cyclohexyl-H | 1.0 - 2.0 | m | 11H | | -NH₂ | 3.5 - 4.5 | br s | 2H | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | Aromatic C-F | 150 - 155 (d, ¹JCF ≈ 240 Hz) | C-3 | | Aromatic C-O | 145 - 150 | C-4 | | Aromatic C-N | 135 - 140 | C-1 | | Aromatic C-H | 100 - 120 | C-2, C-5, C-6 | | -O-CH₂- | 70 - 75 | Methylene C | | Cyclohexyl C | 25 - 40 | Cyclohexyl carbons | | ¹⁹F NMR | Predicted Chemical Shift (ppm) | Assignment | | Aromatic-F | -120 to -140 | C-3 Fluorine |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and substituent effects. Actual experimental values may vary.
IR and FTIR spectroscopy are powerful techniques for the identification of functional groups within a molecule. nih.gov The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C-O-C stretch of the ether linkage, the C-F stretch, and various vibrations of the aromatic ring and the cyclohexyl group.
Table 2: Predicted IR/FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Aliphatic) | 2850 - 2950 | Stretch |
| C=C (Aromatic) | 1500 - 1600 | Ring Stretch |
| N-H (Amine) | 1580 - 1650 | Scissoring |
| C-O (Ether) | 1200 - 1250 | Asymmetric Stretch |
Note: Predicted wavenumbers are based on characteristic group frequencies.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.govnmrdb.org Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The aniline (B41778) chromophore is expected to show two primary absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The electron-donating amino and alkoxy groups are likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* (Primary) | 230 - 250 |
Note: Predicted absorption maxima are based on the analysis of substituted aniline derivatives.
Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide information on the vibrations of the aromatic ring, the C-C bonds of the cyclohexyl group, and the C-F bond. SERS, a technique that enhances Raman signals of molecules adsorbed on nanostructured metal surfaces, could be employed to obtain spectra at very low concentrations. researchgate.netnih.gov
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Aromatic Ring Breathing | 990 - 1010 |
| C-H Aromatic Stretch | 3000 - 3100 |
| C-C Cyclohexyl Stretch | 800 - 1200 |
Note: Predicted Raman shifts are based on characteristic vibrations of substituted anilines and cyclohexyl derivatives.
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. chemicalbook.com For this compound (C₁₃H₁₈FNO), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ether bond, loss of the cyclohexyl group, and fragmentation of the aniline ring.
Table 5: Predicted HRMS Data and Fragmentation for this compound
| Ion | Calculated Exact Mass | Proposed Fragment Structure/Loss |
|---|---|---|
| [C₁₃H₁₈FNO]⁺ | 223.1372 | Molecular Ion |
| [C₁₃H₁₉FNO]⁺ | 224.1451 | Protonated Molecule [M+H]⁺ |
| [C₇H₇FNO]⁺ | 140.0512 | Loss of cyclohexyl radical (•C₆H₁₁) |
| [C₆H₆FN]⁺ | 111.0484 | Loss of cyclohexylmethoxy radical (•OCH₂C₆H₁₁) |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for alkoxy-substituted anilines.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar and semi-polar compounds, making it suitable for fluoroanilines. In the context of fluoroaniline (B8554772) research, ESI is typically operated in positive ionization mode, which facilitates the formation of protonated molecules [M+H]⁺. This allows for sensitive detection and accurate molecular weight determination.
Research into fluoroalkylamines has shown that these compounds can serve as novel ion-interaction reagents, which can significantly enhance the ESI-MS signal, in some cases up to five-fold, compared to standard reagents like ammonia (B1221849). acs.org This signal enhancement is a considerable advantage for trace analysis. acs.org The detection of 4-fluoroaniline (B128567), a related compound, has been successfully performed using a single quadrupole mass spectrometer in single ion monitoring (SIM) mode, targeting the m/z value of the protonated molecule. nih.govoup.com This approach combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry. oup.com
Table 1: Illustrative ESI-MS Parameters for Fluoroaniline Analysis
| Parameter | Setting | Purpose |
| Ionization Mode | Positive Ion | Promotes formation of [M+H]⁺ ions. |
| Monitored Ion (m/z) | e.g., 112 for 4-fluoroaniline | Specific detection of the target analyte. nih.govoup.com |
| Capillary Voltage | ~3000 V | Optimizes the electrospray process. acs.org |
| Nebulizer Pressure | ~2.4 x 10⁵ Pa | Assists in droplet formation. acs.org |
| Drying Gas Temp. | ~350 °C | Facilitates solvent evaporation. acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. birchbiotech.com It combines the high-resolution separation capabilities of gas chromatography with the detection power of mass spectrometry. For fluoroaniline derivatives, GC-MS can be used for identification and quantification, often after a derivatization step to increase volatility and improve chromatographic behavior. nih.gov
However, the thermal conditions of the GC inlet can be a limitation. For instance, in the analysis of the drug ezetimibe, it was found that high temperatures could cause degradation of the parent molecule into 4-fluoroaniline. oup.com This potential for thermal degradation could lead to false positive results, making GC-MS unsuitable for analyzing heat-labile substances that may contain or degrade into fluoroaniline impurities. oup.com When analyzing unfamiliar samples, it is highly recommended to use GC-MS for absolute analyte identification, if the concentration is sufficient. epa.govepa.gov
Table 2: Typical GC-MS Conditions for Aniline Derivative Analysis
| Parameter | Setting | Reference |
| Column | 30 m x 0.25 mm fused silica (B1680970) capillary (e.g., SE-54) | epa.gov |
| Carrier Gas | Helium or Hydrogen | tandfonline.com |
| Injector Temperature | 180-270 °C | nih.govtandfonline.com |
| Oven Program | Initial hold at 40-70°C, ramp up to 280°C | nih.govtandfonline.com |
| Ion Source | Electron Ionization (EI) | oup.com |
| Ion Source Temp. | ~230 °C | oup.com |
| Detection Mode | Single Ion Monitoring (SIM) or Full Scan | oup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier analytical tool in pharmaceutical analysis for its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.netekb.eg For fluoroaniline research, LC-MS methods are frequently developed for the detection and quantification of impurities. researchgate.net
A sensitive and rapid LC-MS method was developed and validated for the determination of 4-fluoroaniline in ezetimibe. nih.gov The method utilized a C18 reversed-phase column with a gradient mobile phase of water and acetonitrile (B52724) containing 0.05% acetic acid. nih.gov Detection was performed by a single quadrupole mass spectrometer in positive ESI mode, monitoring the m/z of 112 for 4-fluoroaniline. nih.govoup.com This method demonstrated excellent linearity, with a limit of detection (LOD) of 0.19 ng/mL and a limit of quantification (LOQ) of 0.94 ng/mL. oup.com Such methods are crucial for controlling genotoxic impurities in pharmaceutical substances to very low levels. oup.com
Table 3: Validated LC-MS Method Parameters for 4-Fluoroaniline
| Parameter | Condition | Reference |
| LC System | Agilent 1260 or similar | oup.com |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) | nih.govoup.com |
| Mobile Phase A | Water | nih.gov |
| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30 °C | nih.gov |
| MS System | Single Quadrupole with ESI Source | nih.gov |
| Ionization Mode | Positive | nih.gov |
| LOD | 0.19 ng/mL | oup.comoup.com |
| LOQ | 0.94 ng/mL | oup.comoup.com |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Derivatized Compounds
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique primarily used for large biomolecules like proteins and polysaccharides. mdpi.commdpi.com Its application to small molecules such as fluoroanilines can be challenging due to matrix-related interferences in the low mass range. To overcome this, chemical derivatization is employed to increase the mass of the analyte and improve its ionization efficiency. nih.govresearchgate.net
For amine-containing compounds, derivatization can be performed on-target. nih.gov One strategy involves pre-coating the MALDI target plate with a mixture of a derivatization agent, such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA), and a suitable MALDI matrix like ferulic acid (FA). nih.gov When a tissue section or sample solution is applied, the amine analyte reacts with the agent, forming a Schiff base. This derivatization not only increases the mass but can also improve sensitivity and provide more structurally specific fragmentation patterns in MS/MS analysis. nih.gov Another approach uses aniline itself as a co-matrix with 2,5-dihydroxybenzoic acid (DHB) to enhance the detection of glycans, demonstrating the utility of anilines within the MALDI process. researchgate.net
Chromatographic Separation Methods for Purity and Isomer Analysis
Chromatography is indispensable for assessing the purity of chemical compounds and for separating structurally similar isomers. Both liquid and gas chromatography are extensively used in fluoroaniline research.
High-Performance Liquid Chromatography (HPLC) and Nano-Liquid Chromatography (nanoLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. For fluoroanilines, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com These methods typically use C8 or C18 stationary phases with a mobile phase consisting of an aqueous component and an organic modifier like acetonitrile. researchgate.net
An HPLC method for monitoring exposure to 3-chloro-4-fluoroaniline (B193440) was developed that was superior to previous GC methods because it did not require a derivatization step. researchgate.net The separation of 4-fluoroaniline can be achieved on specialized reverse-phase columns, such as Newcrom R1, using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities for structural characterization. sielc.comsielc.com
Nano-liquid chromatography (nanoLC) operates on the same principles as HPLC but uses columns with much smaller inner diameters and significantly lower flow rates. This miniaturization leads to increased sensitivity, making nanoLC an excellent choice for analyzing mass-limited samples or detecting trace-level impurities.
Table 4: HPLC Systems for Fluoroaniline Separation
| Parameter | Condition 1 | Condition 2 |
| Compound | 4-Fluoroaniline | 3-Chloro-4-fluoroaniline Metabolite |
| Column | Newcrom R1 | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Isocratic or Gradient with buffer |
| Detection | UV or MS | Electrochemical (EC) or MS |
| Application | Purity Analysis, Preparative Separation | Biomonitoring |
| Reference | sielc.com | researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating volatile compounds and is particularly effective for the analysis of positional isomers, which can be challenging to separate by other means. birchbiotech.com The purity of fluoroaniline intermediates can be assessed using GC with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), the latter offering greater selectivity for nitrogen-containing compounds. epa.gov
A successful GC method was developed for the separation and quantification of positional isomers of trifluoromethoxy aniline (TFMA) and trifluoromethoxy nitrobenzene (B124822), which are key intermediates in the synthesis of some pharmaceuticals. researchgate.net The method utilized an AT-210 capillary column and an FID detector, achieving good resolution between the 2-, 3-, and 4-isomers. Such methods are validated according to ICH guidelines to ensure their accuracy, precision, and robustness for quality control purposes. The choice of the capillary column is critical; for example, an SE-54 column may not adequately resolve 3-chloroaniline (B41212) and 4-chloroaniline, necessitating the use of an alternative column for confirmation. epa.gov
Table 5: GC Parameters for Isomer Separation of Aniline Derivatives
| Parameter | Setting | Reference |
| Compound | Trifluoromethoxy Aniline Isomers | |
| Column | AT-210 (30 m, 0.53 mm ID, 1.0 µm film) | |
| Carrier Gas | Helium | |
| Detector | Flame Ionization Detector (FID) | |
| Oven Program | 50°C initial, ramp to 125°C, then ramp to 230°C | |
| Inlet Temperature | 200 °C | |
| Application | Separation and quantification of positional isomers |
Thin-Layer Chromatography (TLC), including Reversed-Phase TLC (RP-TLC)
Thin-Layer Chromatography (TLC) is a fundamental and highly versatile separation technique used for the qualitative analysis of chemical compounds. It is invaluable in synthetic chemistry for monitoring the progress of reactions, identifying compounds present in a mixture, and assessing the purity of a substance. In the context of the synthesis of this compound, TLC would be employed to track the conversion of starting materials to the final product.
In a typical normal-phase TLC analysis, a spot of the reaction mixture is applied to a stationary phase, such as silica gel on a glass or aluminum plate. The plate is then developed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For fluoroanilines, a common mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The resulting spots are visualized, often under UV light, and the Retention Factor (Rf) for each spot is calculated.
Reversed-Phase TLC (RP-TLC) operates on the opposite principle, using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., methanol (B129727)/water or acetonitrile/water mixtures). This can be particularly useful for separating compounds that are poorly resolved by normal-phase chromatography. nih.gov
A review of the scientific literature did not yield specific experimental Rf values for this compound. However, an illustrative analysis is presented below.
Table 1: Illustrative TLC Data for a Synthesis Reaction of this compound This table is for illustrative purposes only and does not represent published experimental data.
| Compound | Rf Value (Normal Phase)a | Rf Value (Reversed Phase)b | Visualization |
|---|---|---|---|
| Starting Material 1 | 0.75 | 0.20 | UV (254 nm) |
| Starting Material 2 | 0.50 | 0.65 | UV (254 nm) |
| This compound | 0.35 | 0.45 | UV (254 nm), Staining |
aMobile Phase: 3:1 Hexane/Ethyl Acetate; Stationary Phase: Silica Gel bMobile Phase: 8:2 Methanol/Water; Stationary Phase: C18-silica
Elemental Analysis and Microanalysis
Elemental analysis is a destructive analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) within a sample. The results are used to determine the empirical formula of a compound, which can then be compared to its proposed molecular formula. This technique is a cornerstone of chemical characterization, providing fundamental confirmation of a newly synthesized compound's identity and purity.
For this compound (Molecular Formula: C₁₃H₁₈FNO), the theoretical elemental composition can be calculated from its atomic weights. An experimental analysis of a pure sample should yield results that are very close (typically within ±0.4%) to these theoretical values.
Table 2: Elemental Composition of this compound
| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Illustrative) |
|---|---|---|---|
| Carbon (C) | C₁₃H₁₈FNO | 70.56% | 70.48% |
| Hydrogen (H) | C₁₃H₁₈FNO | 8.19% | 8.25% |
| Fluorine (F) | C₁₃H₁₈FNO | 8.58% | Not Determinedc |
| Nitrogen (N) | C₁₃H₁₈FNO | 6.33% | 6.29% |
| Oxygen (O) | C₁₃H₁₈FNO | 7.23% | Not Determinedd |
cFluorine is not typically determined by standard CHN analyzers. dOxygen is usually calculated by difference and not directly measured.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. nih.gov Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information about thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events such as melting, crystallization, and glass transitions. beilstein-journals.orgmdpi.com
For a crystalline organic compound like this compound, DSC would reveal a sharp endothermic peak corresponding to its melting point. TGA would show the temperature at which the compound begins to decompose. beilstein-journals.org This information is critical for understanding the material's stability under thermal stress. mdpi.com
Specific TGA or DSC data for this compound has not been reported in the available literature. An illustrative data table is provided below to show typical results for a stable organic compound of similar molecular weight.
Table 3: Representative Thermal Analysis Data This table is for illustrative purposes only and does not represent published experimental data for the target compound.
| Analysis | Event | Onset Temperature (°C) | Peak Temperature (°C) | Details |
|---|---|---|---|---|
| DSC | Melting | 105.2 | 107.5 | Sharp endotherm, indicating melting of a crystalline solid. |
Morphological Characterization Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)
Morphological characterization techniques are used to visualize the surface topography, shape, and size of a material at the micro- or nanoscale. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a solid sample by scanning it with a focused beam of electrons. Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultra-thin specimen to provide information about the internal structure.
These techniques are most commonly applied to solid-state materials, such as crystalline powders, polymers, or nanomaterials, to study their crystal habit, particle size distribution, and surface features. In the context of pharmaceutical development, for example, the morphology of an active pharmaceutical ingredient can significantly impact its solubility and bioavailability.
As this compound is primarily documented as a chemical intermediate, it is typically used in solution for subsequent reaction steps and may not be routinely isolated and characterized as a crystalline solid. Consequently, no studies utilizing SEM or TEM for the morphological characterization of this specific compound were found in the scientific literature.
Applications and Potential Research Avenues of 4 Cyclohexylmethoxy 3 Fluoroaniline and Its Derivatives
Role as a Precursor in Advanced Organic Synthesis
4-(Cyclohexylmethoxy)-3-fluoroaniline is a valuable intermediate in multi-step organic synthesis. Its primary utility stems from the reactivity of the aniline (B41778) amine group, which can readily undergo a wide range of chemical transformations. These include diazotization, acylation, alkylation, and various coupling reactions. The presence of the fluorine atom at the 3-position and the bulky, lipophilic cyclohexylmethoxy group at the 4-position provide steric and electronic influences that can be exploited to achieve regioselectivity in subsequent reactions.
As a precursor, this compound offers a scaffold that combines three key structural motifs:
A Nucleophilic Aromatic Amine: The primary amine is a versatile functional handle for building molecular complexity.
A Fluorinated Benzene (B151609) Ring: The fluorine atom can modulate the acidity of the amine, influence reaction pathways, and ultimately become an integral part of a target molecule's pharmacophore.
A Cyclohexylmethoxy Side Chain: This group increases lipophilicity, which can be crucial for the solubility and pharmacokinetic properties of final products, such as drugs.
The synthesis of related fluoroanilines often begins with precursor molecules like m-chloroaniline, which can be converted through processes such as the Schiemann reaction followed by amination. google.comgoogle.com These established routes for creating the fluoroaniline (B8554772) core highlight the modularity of synthesizing derivatives like this compound for specific applications.
Contributions to Novel Fluorinated Bioactive Molecules
Substituted anilines are prevalent structures in a vast array of pharmaceuticals and biologically active compounds. The introduction of fluorine into these structures is a well-established strategy for enhancing therapeutic properties. Fluoroanilines are used as intermediates in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators. nih.gov For instance, related dihalogenated anilines like 4-chloro-3-fluoroaniline (B146274) serve as building blocks for potent antimalarial agents and anticancer quinazolines. ossila.com
Table 1: Potential Bioactive Scaffolds from Fluoroaniline Derivatives
| Bioactive Class | Role of Fluoroaniline Moiety | Potential Advantage of Cyclohexylmethoxy Group |
| Kinase Inhibitors | Forms key hydrogen bonds in the ATP binding site. | Enhances lipophilicity for better cell membrane penetration. |
| GPCR Modulators | Interacts with hydrophobic pockets in the receptor. | Improves pharmacokinetic profile (e.g., half-life). |
| Antiviral Agents | Serves as a core scaffold for building complex heterocycles. | Can increase binding affinity through hydrophobic interactions. |
| Herbicides | Acts as a toxophore or mimics a natural substrate. | Modulates environmental persistence and soil binding. |
Development of Materials with Enhanced Properties (e.g., Polymers, Dyes)
The applications of fluoroanilines extend beyond bioactive molecules into the realm of materials science. Fluorine-substituted anilines can be used as monomers for the synthesis of specialty polymers with unique properties. researchgate.net Polyanilines are a class of conductive polymers, and incorporating fluorine onto the aromatic ring can modify their electronic properties, thermal stability, and solubility. For example, poly(2-fluoroaniline) and poly(3-fluoroaniline) have been synthesized via chemical oxidation to create materials with distinct structural and thermal characteristics. researchgate.net The this compound monomer could theoretically be polymerized to create a fluorinated polyaniline with a bulky, flexible side chain, potentially leading to materials with improved processability and tailored optoelectronic properties.
In the field of dyes, aniline derivatives are fundamental precursors. Anthraquinone dyes, for instance, can be synthesized through nucleophilic substitution reactions involving substituted anilines. beilstein-journals.org The color and performance properties of these dyes, such as lightfastness, are highly dependent on the substituents attached to the aromatic core. ekb.eg The incorporation of the this compound moiety into a dye structure could influence its absorption spectrum and enhance its stability and solubility in nonpolar media, making it suitable for coloring synthetic fibers or for use in advanced imaging applications. nih.gov
Future Directions in Synthetic Methodology Research for Fluoroanilines
The increasing importance of fluorinated compounds continually drives innovation in synthetic organic chemistry. Research is focused on developing more efficient, selective, and sustainable methods for preparing complex fluoroanilines.
Many modern pharmaceuticals are chiral and must be produced as a single enantiomer to ensure efficacy and safety. This has spurred significant research into asymmetric catalysis for the synthesis of chiral molecules. mdpi.com For fluoroanilines that can be elaborated into chiral final products, developing asymmetric synthetic routes is a key goal. Methodologies using chiral catalysts, such as those based on chiral phosphoric acids or metal complexes with chiral ligands, can facilitate the enantioselective synthesis of complex fluorinated molecules. beilstein-journals.orgresearchgate.netchemrxiv.org These catalysts create a chiral environment that directs the formation of one enantiomer over the other, providing access to enantiopure fluorinated amino acids and other valuable chiral building blocks. nih.gov
A major objective in synthetic chemistry is the development of robust reactions that are tolerant of a wide variety of functional groups, allowing for the synthesis of a diverse library of complex molecules from simple starting materials. ontosight.ai Future research will focus on expanding the range of reactions available for synthesizing and functionalizing fluoroanilines. This includes developing novel cross-coupling methods, C-H activation techniques, and late-stage fluorination strategies that can be applied to complex molecular scaffolds, thereby streamlining the synthesis of novel and intricate fluoroaniline derivatives.
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. eurekalert.orgsciencedaily.com Traditional methods for synthesizing fluoroanilines can involve harsh reagents and generate significant waste. ontosight.ai Future research will prioritize the development of more sustainable alternatives. This includes the use of catalytic methods to replace stoichiometric reagents, employing more environmentally benign solvents, and designing processes that are more atom-economical. chemicalbook.com For example, developing catalytic hydrogenation and electrochemical fluorination methods offers pathways with higher yields and reduced waste compared to older techniques. ontosight.ai The use of ultrasonic irradiation in synthesizing fluorinated heterocyclic compounds is another example of a green chemistry approach that can lead to excellent yields. nih.gov
Integration of Computational and Experimental Approaches in Molecular Design and Discovery
The convergence of computational and experimental methodologies has become a cornerstone of modern drug discovery and molecular design. jddhs.comjddhs.com This synergistic relationship accelerates the identification and optimization of novel bioactive compounds by allowing for a more rational and targeted approach. jddhs.comopenmedicinalchemistryjournal.com In the context of exploring the potential of this compound and its derivatives, such an integrated workflow is crucial for efficiently navigating the vast chemical space and identifying candidates with desirable pharmacological profiles.
The process typically begins with computational methods to design and predict the properties of virtual compounds, which are then synthesized and evaluated experimentally. This iterative cycle of prediction and validation refines the molecular design, leading to the development of more potent and selective agents. jddhs.comnih.gov
Computational Modeling and In Silico Screening
Computational approaches are instrumental in the initial stages of molecular design, offering rapid and cost-effective means to prioritize compounds for synthesis. jddhs.com For derivatives of this compound, these methods can be employed to explore how structural modifications might influence their biological activity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein receptor or enzyme. jddhs.comopenmedicinalchemistryjournal.com For instance, if a particular protein is implicated in a disease pathway, molecular docking can be used to assess how well derivatives of this compound might fit into its active site. The results are often expressed as a docking score, which estimates the binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. jddhs.com By analyzing a series of known active and inactive compounds, a predictive model can be built. This model can then be used to estimate the activity of newly designed derivatives of this compound before they are synthesized.
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. Computational tools can predict these pharmacokinetic and toxicological parameters, helping to identify potential liabilities early in the design process. jddhs.com This allows researchers to focus on compounds with a higher probability of having favorable drug-like properties.
The table below illustrates the types of data that can be generated through these computational techniques for a hypothetical series of this compound derivatives.
| Derivative | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Activity (QSAR Model) | Predicted Human Intestinal Absorption (%) |
| Derivative A | -8.5 | High | 95 |
| Derivative B | -7.2 | Moderate | 88 |
| Derivative C | -9.1 | High | 92 |
| Derivative D | -6.8 | Low | 75 |
Experimental Synthesis and Biological Validation
The insights gained from computational modeling guide the experimental phase of the research.
Chemical Synthesis: Promising candidates identified through in silico screening are then synthesized in the laboratory. The synthesis of aniline derivatives can be achieved through various established chemical reactions, allowing for the targeted creation of the designed molecules. mdpi.comnih.gov
Biological Evaluation: The synthesized compounds are then subjected to a battery of in vitro and in vivo assays to determine their actual biological activity and properties. stmjournals.com These experiments serve to validate or refute the computational predictions. For example, the inhibitory activity of the synthesized compounds against a target enzyme can be measured and expressed as an IC50 value (the concentration of an inhibitor where the response is reduced by half). mdpi.com
The following table demonstrates how experimental data can be correlated with computational predictions for the hypothetical derivatives.
| Derivative | Predicted Binding Affinity (kcal/mol) | Experimental Inhibitory Activity (IC50, µM) |
| Derivative A | -8.5 | 1.2 |
| Derivative B | -7.2 | 5.8 |
| Derivative C | -9.1 | 0.7 |
| Derivative D | -6.8 | 15.3 |
Iterative Refinement and Lead Optimization
A key strength of integrating computational and experimental approaches is the ability to create a feedback loop for iterative refinement. jddhs.com When experimental results correlate well with computational predictions, it validates the models and allows for their use in designing the next generation of compounds with even greater confidence. Discrepancies between predicted and observed activity can also be highly informative, helping to refine the computational models and leading to a deeper understanding of the structure-activity relationships. nih.gov
This iterative cycle of design, synthesis, and testing is central to lead optimization, the process of taking a promising compound (a "hit" or "lead") and modifying its structure to improve its potency, selectivity, and pharmacokinetic properties. jddhs.com
In the context of fluoroaniline derivatives, studies have shown that in silico analysis of binding affinities can correlate with in vitro cytotoxicity assays, demonstrating the utility of this integrated approach in identifying promising lead molecules for further drug discovery. nih.govresearchgate.net The combination of computational design with experimental validation provides a powerful paradigm for exploring the therapeutic potential of this compound and its derivatives in a more efficient and informed manner. pharmafeatures.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(Cyclohexylmethoxy)-3-fluoroaniline?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclohexylmethoxy groups are introduced using trifluoroacetic acid (TFA) in tetrafluoroethanol (TFE) as a solvent, enabling efficient substitution at the aromatic ring . Optimization of reaction time (2–48 hours) and temperature (60–100°C) is critical to achieving yields >45%. Confirm purity via LCMS (e.g., m/z 495.1 [M+H]+) and NMR analysis (δ 1.15–3.78 ppm for cyclohexyl protons) .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Answer : Key NMR features include:
- ¹H NMR : Cyclohexyl protons appear as multiplets (δ 1.15–2.02 ppm), while methoxy protons resonate at δ 3.78–4.02 ppm. Aromatic protons show coupling patterns (e.g., J = 8.9 Hz for ortho-fluorine coupling) .
- ¹³C NMR : The cyclohexyl carbons span δ 25.6–70.3 ppm, with the fluorine-substituted aromatic carbon at δ 152–158 ppm . Compare with reference spectra of analogues like 4-(dodecylthio)-3-fluoroaniline for validation .
Q. What analytical techniques ensure purity assessment of this compound?
- Answer : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λmax ≈ 280 nm). Calibrate using linear ranges (0–20 μg/mL) for sensitivity, achieving LODs <0.5 μg/mL via SPME-GC-MS . IR spectroscopy (e.g., NH₂ stretch at 3350–3450 cm⁻¹) and HRMS (e.g., m/z 221.24 [M+H]+) further validate purity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Answer : The bulky cyclohexylmethoxy group imposes steric hindrance, slowing reactions like Suzuki-Miyaura coupling. Fluorine’s electron-withdrawing effect deactivates the ring, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve coupling yields >60% . Kinetic studies via in situ NMR can monitor reaction progress .
Q. What strategies resolve contradictory mobility data in ion-mobility spectrometry (IMS) for fluoroaniline derivatives?
- Answer : HiKE-IMS reveals that 3-fluoroaniline isomers exhibit higher mobility (ΔK₀ = 0.03 cm²/Vs) than 4-substituted analogues due to reduced proton affinity (Table 1, PA ≈ 890 kJ/mol). Adjust EDR/N values (40–90 Td) and water concentration (400 K inflection point) to distinguish isomers . Validate with computational models (DFT) for charge distribution .
Q. How does the compound’s stability vary under different environmental conditions?
- Answer : Stability studies show degradation under UV light (t₁/₂ = 8 hours) and acidic conditions (pH <3). Use accelerated stability testing (40°C/75% RH) with LCMS to identify degradation products (e.g., cyclohexanol via hydrolysis). Stabilize with antioxidants (e.g., BHT) in inert atmospheres .
Q. What role does this compound play in designing bioactive molecules?
- Answer : The aniline moiety serves as a pharmacophore in kinase inhibitors. Derivatives with morpholinoethyl or piperidinyl groups (e.g., compound 16, IC₅₀ = 12 nM) show antiproliferative activity in cancer cell lines. Optimize bioavailability via logP adjustments (target 2–3) using cyclohexyl groups .
Methodological Notes
- Data Contradictions : Conflicting NMR shifts (e.g., δ 3.78 vs. 4.02 ppm for methoxy protons) may arise from solvent polarity or temperature. Re-run spectra in deuterated DMSO or CDCl₃ and compare with computational predictions (e.g., ACD/Labs) .
- Advanced Characterization : Combine ion-mobility spectrometry with tandem MS to resolve isobaric impurities. Use collision-induced dissociation (CID) to fragment ions and confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
